

In-Depth Technical Guide on the Structural Analysis of Octyl 4-Methoxycinnamate

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Compound of Interest

Compound Name: Octyl 4-Methoxycinnamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **octyl 4-methoxycinnamate** (OMC), a widely used UV-B filter in sunscreens and other cosmetic products. While a definitive single-crystal X-ray diffraction study for **octyl 4-methoxycinnamate** is not publicly available in the conducted research, this document outlines the typical experimental protocols that would be employed for such an analysis and presents related structural information derived from computational and spectroscopic methods.

Octyl 4-methoxycinnamate, also known as octinoxate, is an organic compound that exists as a liquid at room temperature, presenting challenges for single-crystal X-ray diffraction, which would necessitate low-temperature crystallographic techniques.^[1] The molecule is the ester formed from methoxycinnamic acid and 2-ethylhexanol.^[1] Its primary function in dermatological and cosmetic formulations is to absorb UV-B radiation, thereby protecting the skin from sun damage.^{[1][2]}

Molecular Structure and Isomerism

Octyl 4-methoxycinnamate primarily exists as the trans (E) isomer, which is considered the more stable form.^[3] However, upon exposure to UV radiation, it can undergo photoisomerization to the cis (Z) isomer.^[3] This transformation is significant as the cis isomer has a lower UV absorption capacity, which can reduce the efficacy of sunscreen formulations over time.^[4]

Hypothetical Crystal Structure Data

In the absence of published experimental crystallographic data, a hypothetical table of expected crystallographic parameters is presented below for illustrative purposes. These values are placeholders and would be determined experimentally.

Crystallographic Parameter	Hypothetical Value	Description
Chemical Formula	<chem>C18H26O3</chem>	The molecular formula of octyl 4-methoxycinnamate.
Molecular Weight	290.40 g/mol	The molar mass of the compound. [1] [5] [6] [7] [8]
Crystal System	Monoclinic	A likely crystal system for organic molecules of this nature.
Space Group	P2 ₁ /c	A common space group for chiral molecules crystallizing in a centrosymmetric lattice.
a (Å)	10.0 - 15.0	Unit cell dimension.
b (Å)	5.0 - 10.0	Unit cell dimension.
c (Å)	20.0 - 30.0	Unit cell dimension.
α (°)	90	Unit cell angle.
β (°)	95.0 - 105.0	Unit cell angle.
γ (°)	90	Unit cell angle.
Volume (Å ³)	1000 - 4500	The volume of the unit cell.
Z	4	The number of molecules per unit cell.
Temperature (K)	~100 K	Data collection would likely be performed at low temperatures.
Radiation	MoKα ($\lambda=0.71073$ Å)	A common X-ray source for single-crystal diffraction.
R-factor	< 0.05	A measure of the agreement between the crystallographic

model and the experimental X-ray diffraction data.

Experimental Protocols

Should a single crystal of **octyl 4-methoxycinnamate** be obtained, the following experimental protocols would be standard for a thorough crystallographic analysis.

Crystal Growth

Given that **octyl 4-methoxycinnamate** is a liquid at room temperature, crystallization would likely be attempted through techniques such as slow evaporation from a suitable solvent at low temperatures or by controlled cooling of the neat liquid.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to maintain its solid state and reduce thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., MoK α or CuK α radiation) and a sensitive detector. The crystal would be rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

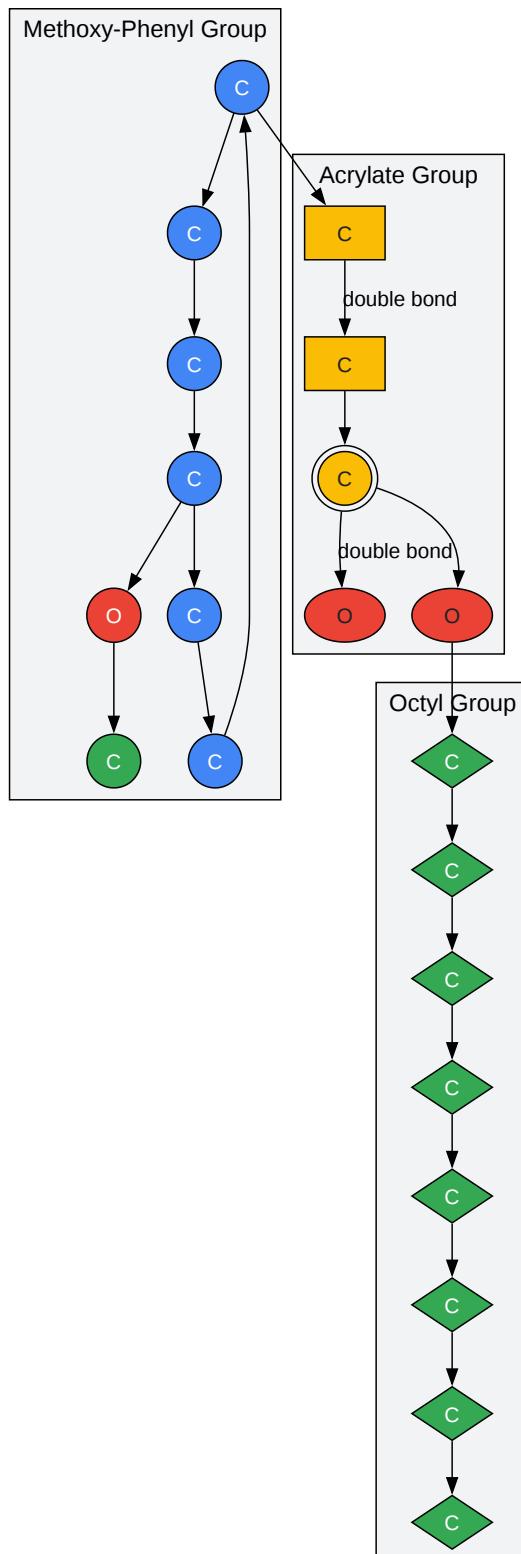
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson synthesis to obtain an initial model of the molecular structure. This model would be refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Molecular Structure of Octyl 4-Methoxycinnamate

The following diagram illustrates the molecular structure of the predominant trans isomer of **octyl 4-methoxycinnamate**.

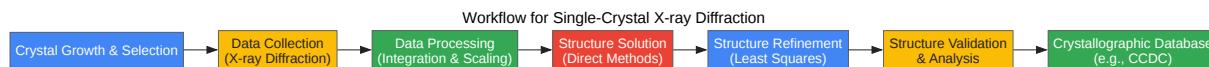
Molecular Structure of trans-Octyl 4-Methoxycinnamate

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Caption: Molecular graph of **trans-octyl 4-methoxycinnamate**.

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.



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Caption: A typical experimental workflow for crystal structure analysis.

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